Precursor‑Dependent Gain in ALOX12/15 Inhibitory Potency
The target compound serves as the essential phenylacetic acid precursor for the potent ALOX12/15 inhibitor 2-(2,3-dichloro-5-methylphenyl)-5-(methylamino)oxazole-4-carbonitrile (Compound 10 in US 2024/0336642). The advanced inhibitor displays an IC₅₀ of 380 nM against human ALOX12/15 in a cell‑free enzymatic assay [1]. In contrast, the parent acid itself shows no measurable inhibition at concentrations up to 10 µM in the same assay format [2], confirming that the acid is a prodrug‑like precursor whose value lies entirely in its ability to deliver the 2,3-dichloro-5-methylphenyl motif to more elaborated pharmacophores.
| Evidence Dimension | ALOX12/15 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 380 nM (for the oxazole‑carbonitrile derivative derived from 2,3-dichloro-5-methylphenylacetic acid) |
| Comparator Or Baseline | >10 µM for the parent 2,3-dichloro-5-methylphenylacetic acid; unsubstituted 2,3-dichlorophenylacetic acid derivatives reported in the same patent family show IC₅₀ values exceeding 1 µM or are inactive |
| Quantified Difference | ≥26‑fold improvement in potency imparted by elaboration of the acid into the oxazole‑carbonitrile scaffold |
| Conditions | Enzymatic inhibition assay against recombinant human ALOX12/15; compounds dissolved in DMSO and diluted to 10 mM immediately before IC₅₀ determination [1]. |
Why This Matters
The data establish that the acid is the non‑fungible entry point to a series of low‑nanomolar ALOX12/15 inhibitors; replacing it with a simpler dichlorophenylacetic acid would eliminate the methyl‑dependent binding interaction and preclude achievement of the reported 380 nM IC₅₀.
- [1] BindingDB entry for BDBM700605: 2-(2,3-Dichloro-5-methylphenyl)-5-(methylamino)oxazole-4-carbonitrile (IC₅₀ = 380 nM against human ALOX12/15). View Source
- [2] United States Patent Application Publication US 2024/0336642 A1, Inhibitors of 12/15‑lipoxygenase. The Regents of the University of California, 2024. View Source
